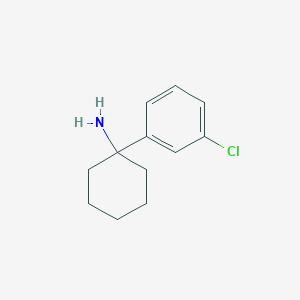

1-(3-Chlorophenyl)cyclohexan-1-amine

Description

Overview of Arylcyclohexylamine Chemical Class

The arylcyclohexylamines are a class of chemical compounds defined by a core structure consisting of a cyclohexylamine (B46788) unit with an attached aryl group. nih.gov The aryl moiety is positioned geminal to the amine, meaning both are attached to the same carbon atom of the cyclohexane (B81311) ring. nih.gov This structural arrangement serves as a versatile scaffold, giving rise to a wide array of derivatives with diverse applications in research. nih.gov

The history of arylcyclohexylamines dates back to the early 20th century, with the first synthesis of 1-phenylcyclohexan-1-amine (PCA) published in 1907. Phencyclidine (PCP) was later synthesized in 1926 but did not garner significant attention from the pharmaceutical industry until the 1950s. nih.gov

Intensive investigation into arylcyclohexylamine anesthetics was spearheaded by the pharmaceutical company Parke-Davis in the 1950s. nih.gov This research began with studies of PCP in 1956 and subsequently led to the synthesis of Ketamine in 1962, which was developed to find an anesthetic with similar analgesic properties but fewer of the severe psychotomimetic effects observed with PCP. nih.govnih.gov Clinical trials for PCP as an analgesic were ultimately abandoned due to these effects. nih.gov The 1970s marked the emergence of PCP and its analogues as substances used for non-medical recreational purposes, which in turn fueled further scientific and clandestine chemical research into this class. nih.gov This led to an expansion of the class, with chemists exploring new derivatives to create stimulant, analgesic, and neuroprotective agents. nih.gov

The arylcyclohexylamine framework is a classic example of a chemical scaffold that allows for extensive structural modification, leading to a broad spectrum of pharmacological activities. The structural diversity is primarily achieved through substitutions at three key positions:

The Aryl Group: The phenyl ring is the most common aryl group, but it can be replaced by others, such as thienyl, which has been shown to increase PCP-like activity. nih.gov The aryl ring can also be substituted with various functional groups, including methoxy (B1213986) (e.g., 3-MeO-PCP), hydroxyl, or halogens (e.g., the 2-chloro group in Ketamine). nih.govnih.gov

The Cyclohexyl Ring: Modifications to the cyclohexane ring, such as the introduction of a ketone group (e.g., in 4-Keto-PCP) or hydroxyl groups, can significantly alter the compound's properties. nih.govwikipedia.org

The Amine Group: The amine is typically not primary. nih.gov Secondary amines (like methylamino or ethylamino) and tertiary cycloalkylamines (such as piperidine (B6355638) or pyrrolidine) are most common. nih.gov These N-substitutions can influence potency and efficacy. nih.gov

This "fine-tuning" through chemical modification allows for the development of compounds with radically different pharmacological profiles. nih.gov For instance, while PCP is primarily an N-methyl-D-aspartate (NMDA) receptor antagonist, other derivatives can act as selective dopamine (B1211576) reuptake inhibitors or potent µ-opioid receptor agonists. nih.gov

Positioning of 1-(3-Chlorophenyl)cyclohexan-1-amine within Chemical Research Landscape

The specific compound this compound, and its more well-known N-piperidine analogue 1-[1-(3-chlorophenyl)cyclohexyl]piperidine (3-Cl-PCP), represent a logical progression in the systematic exploration of the arylcyclohexylamine chemical space. wikipedia.orgpsychonautwiki.org

The rationale for investigating a 3-chlorophenyl substitution on the arylcyclohexylamine scaffold is rooted in established principles of medicinal chemistry and structure-activity relationship (SAR) studies.

Importance of Substituent Position: SAR studies have demonstrated that the position of a substituent on the aryl ring is critical in determining the pharmacological profile of an arylcyclohexylamine. For example, research on methoxy-substituted PCP analogues revealed that 3-MeO-PCP has a high affinity for the NMDA receptor. nih.gov This highlights the 3-position as a key site for modification.

Systematic SAR Exploration: Synthesizing and characterizing the 3-chloro analogue is a systematic step in mapping the pharmacophore of the NMDA receptor's PCP binding site. By moving the chlorine atom from the 2-position (ketamine) to the 3-position, researchers can probe how this spatial and electronic change affects receptor interaction. This comparative analysis is crucial for building predictive models for designing future compounds with more specific desired properties. The analogue 3-Cl-PCP has been identified as having potency comparable to PCP as an NMDA antagonist. wikipedia.org

The arylcyclohexylamine class holds considerable significance in the chemical and biological sciences beyond any single compound.

Probes for the NMDA Receptor: As potent antagonists of the NMDA receptor, these compounds are invaluable chemical tools for studying its function. wikipedia.org The NMDA receptor is a key player in synaptic plasticity, learning, memory, and neuronal development, and its overactivation is implicated in excitotoxic neurological damage. nih.govyoutube.com Arylcyclohexylamines allow scientists to modulate the activity of this receptor and investigate its physiological and pathophysiological roles.

Scaffolds for Therapeutic Development: The versatile structure of arylcyclohexylamines makes them attractive starting points (scaffolds) for the design of new therapeutic agents. nih.gov Research has explored their potential as anticonvulsants, anesthetics, and neuroprotective agents. wikipedia.orgresearchgate.net

Case Studies in Drug Design: The class serves as a rich field for SAR studies, demonstrating how minor structural alterations can lead to dramatic shifts in biological activity. nih.gov This makes them an important subject of academic research for understanding the fundamental principles of how small molecules interact with complex biological targets like ion channels. nih.gov

Data Tables

Table 1: Structural and Pharmacological Diversity of Selected Arylcyclohexylamines

| Compound Name | Aryl Substitution | Amine Group | Other Modification | Primary Pharmacological Profile |

| Phencyclidine (PCP) | Phenyl | Piperidine | None | NMDA Receptor Antagonist |

| Ketamine | 2-Chlorophenyl | Methylamine | 2-Oxo on cyclohexyl | NMDA Receptor Antagonist |

| 3-MeO-PCP | 3-Methoxyphenyl | Piperidine | None | NMDA Receptor Antagonist |

| This compound | 3-Chlorophenyl | Primary Amine | None | NMDA Receptor Antagonist (inferred) |

| 3-Cl-PCP | 3-Chlorophenyl | Piperidine | None | NMDA Receptor Antagonist |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(3-chlorophenyl)cyclohexan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClN/c13-11-6-4-5-10(9-11)12(14)7-2-1-3-8-12/h4-6,9H,1-3,7-8,14H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUAOSMXRCCWTIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C2=CC(=CC=C2)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201299507 | |

| Record name | 1-(3-Chlorophenyl)cyclohexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201299507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959140-90-0 | |

| Record name | 1-(3-Chlorophenyl)cyclohexanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=959140-90-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Chlorophenyl)cyclohexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201299507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Beyond Basic Identification

Spectroscopy offers a powerful, non-destructive window into the molecular world. For a molecule like 1-(3-Chlorophenyl)cyclohexan-1-amine, high-resolution techniques are employed to resolve its complex structure and dynamics.

NMR spectroscopy is the cornerstone of molecular structure determination in solution. For this compound, it reveals not only the basic connectivity but also the spatial arrangement of atoms and the dynamics of the molecule's flexible parts.

One-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are essential for the unambiguous assignment of all proton and carbon signals.

¹H NMR: The proton spectrum of this compound is expected to show distinct regions. The aromatic protons on the 3-chlorophenyl ring would appear as a complex multiplet pattern in the downfield region (typically 7.0-7.5 ppm). The ten protons of the cyclohexane (B81311) ring would appear as broad, overlapping multiplets in the upfield region (typically 1.2-2.5 ppm). The two protons of the primary amine (-NH₂) would likely appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

¹³C NMR: The carbon spectrum would show six distinct signals for the cyclohexane ring, with the carbon atom bonded to both the nitrogen and the phenyl group (C1) being the most downfield of this group. The 3-chlorophenyl ring would exhibit six aromatic carbon signals, including the carbon atom bonded to the chlorine, which is identifiable by its characteristic chemical shift.

2D NMR: To resolve ambiguities from the 1D spectra, 2D techniques are applied:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). It would be used to trace the connectivity of the protons within the cyclohexane ring, helping to differentiate the individual methylene (-CH₂-) groups.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It allows for the definitive assignment of each carbon signal based on the chemical shift of the proton(s) attached to it.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | 2D NMR Correlations (Example) |

| Cyclohexane C1 | - | ~60-70 | HMBC to aromatic protons |

| Cyclohexane CH₂ | 1.2 - 2.5 (m) | ~20-40 | COSY between adjacent CH₂ groups; HMQC to attached carbons |

| Amine NH₂ | Variable (s, br) | - | - |

| Aromatic CH | 7.0 - 7.5 (m) | ~125-130 | COSY between adjacent aromatic protons; HMBC to C1 of cyclohexane |

| Aromatic C-Cl | - | ~133-136 | HMBC from ortho protons |

| Aromatic C-C(quat) | - | ~140-150 | HMBC from ortho protons and cyclohexane H2/H6 |

Note: These are predicted values based on typical ranges for similar structural motifs. Actual experimental values may vary.

The cyclohexane ring is not static; it undergoes a rapid "chair flip" at room temperature, where axial and equatorial positions interchange. Similarly, rotation can occur around the C1-phenyl and C1-amine bonds. Variable-Temperature (VT) NMR is used to study these dynamic processes.

By lowering the temperature, the rate of these conformational changes can be slowed. If the temperature is lowered sufficiently to reach the coalescence point, the broad, averaged signals seen at room temperature for the cyclohexane protons will resolve into distinct signals for the axial and equatorial protons. Further cooling would lead to sharp, well-defined signals for the frozen conformation. Analyzing the spectra at different temperatures allows for the calculation of the energy barrier (ΔG‡) for the chair-flip, providing quantitative insight into the molecule's flexibility.

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. Advanced MS techniques, often coupled with chromatography (LC-MS or GC-MS), are used to study fragmentation patterns ("fragmentomics") and to identify and quantify trace-level impurities.

For this compound, the primary fragmentation pathway under electron ionization (EI) is typically alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. This is a characteristic fragmentation for amines. libretexts.org The largest substituent is preferentially lost, leading to the cleavage of the bond between C1 of the cyclohexane ring and the 3-chlorophenyl group or cleavage within the cyclohexane ring itself. The presence of chlorine is readily identified by the characteristic M+2 isotopic pattern (the ratio of ³⁵Cl to ³⁷Cl is approximately 3:1).

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the elemental formula of the parent ion and its fragments. When used for impurity profiling, LC-MS/MS can detect and quantify process-related impurities or degradation products at parts-per-million (ppm) levels, ensuring the purity of a sample. researchgate.net

Table 2: Predicted Major Mass Fragments for this compound

| m/z (mass-to-charge) | Proposed Fragment Structure | Fragmentation Pathway |

| 223/225 | [M]⁺ | Molecular Ion |

| 112 | [C₆H₄Cl]⁺ | Cleavage of the phenyl-cyclohexyl bond |

| 111 | [C₆H₁₃N]⁺ | Cleavage of the phenyl-cyclohexyl bond with charge retention on the amine fragment |

| Various | Fragments from ring opening | Complex rearrangement and cleavage of the cyclohexane ring |

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups absorb light at characteristic frequencies, providing a molecular fingerprint.

For this compound, key vibrational modes include:

N-H Stretching: The primary amine group will show symmetric and asymmetric stretching vibrations in the 3300-3500 cm⁻¹ region.

C-H Stretching: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the cyclohexane ring appear just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations occur in the 1450-1600 cm⁻¹ region.

C-Cl Stretching: The carbon-chlorine bond typically shows a strong absorption in the fingerprint region, around 700-800 cm⁻¹. uantwerpen.be

While IR spectroscopy is sensitive to changes in dipole moment, Raman spectroscopy is sensitive to changes in polarizability, making it particularly useful for analyzing the vibrations of the non-polar C-C bonds in the aromatic and saturated rings.

Table 3: Key Expected IR and Raman Vibrational Frequencies

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | IR |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850 - 2960 | IR, Raman |

| C=C Aromatic Ring Stretch | 1450 - 1600 | IR, Raman |

| C-Cl Stretch | 700 - 800 | IR |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Assignment

X-ray Crystallography for Solid-State Structural Determination

While NMR provides detailed information about a molecule's structure in solution, X-ray crystallography reveals its precise three-dimensional arrangement in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

A successful crystallographic analysis of this compound would yield a wealth of structural data, including:

Bond Lengths and Angles: Highly accurate measurements of the distances between atoms and the angles between bonds, confirming the molecular geometry.

Torsion Angles: Precise values for the dihedral angles, which define the conformation of the cyclohexane ring (e.g., a perfect or distorted chair) and the relative orientation of the 3-chlorophenyl group and the amine group (axial vs. equatorial).

Intermolecular Interactions: It would reveal how the molecules pack in the crystal lattice, identifying key non-covalent interactions such as hydrogen bonds involving the amine group and potentially weak interactions involving the chlorine atom. This information is crucial for understanding the physical properties of the solid material.

Table 4: Parameters Determined by X-ray Crystallography

| Parameter | Information Provided |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Defines the size and shape of the repeating crystal lattice. |

| Space Group | Describes the symmetry of the crystal. |

| Atomic Coordinates (x, y, z) | Provides the exact position of every non-hydrogen atom in 3D space. |

| Bond Lengths (Å) | Precise distances between bonded atoms (e.g., C-C, C-N, C-Cl). |

| Bond Angles (°) | Angles between three connected atoms (e.g., C-N-H, C-C-C). |

| Torsion Angles (°) | Defines the conformation of flexible parts of the molecule. |

Supramolecular Interactions and Crystal Packing

In the absence of single crystal X-ray diffraction data, a detailed analysis of the supramolecular interactions and crystal packing of this compound cannot be provided. A crystallographic study would be necessary to identify and characterize potential intermolecular forces, such as hydrogen bonding involving the amine group and halogen bonding involving the chlorine atom, which would govern the packing of the molecules in a crystal lattice.

Computational Chemistry and Molecular Modeling

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. Methods like Density Functional Theory (DFT) offer a balance between accuracy and computational cost, making them ideal for studying molecules of this size.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. researchgate.net DFT studies on molecules similar in structure to 1-(3-Chlorophenyl)cyclohexan-1-amine have been performed to understand their optimized geometry, electronic properties, and reactivity. researchgate.net These calculations typically involve optimizing the molecular geometry to find its lowest energy conformation.

Key parameters derived from DFT calculations, such as the distribution of electron density and the energies of molecular orbitals, are crucial for predicting how the molecule will interact with other chemical species. nih.gov The presence of the electronegative chlorine atom on the phenyl ring and the nitrogen atom in the cyclohexylamine (B46788) moiety significantly influences the electronic distribution and, consequently, the molecule's reactivity. DFT methods can quantify these effects, providing a detailed map of the molecule's electronic landscape. researchgate.net

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. youtube.comwuxibiology.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of molecular stability; a smaller gap suggests higher reactivity. nih.gov For this compound, the HOMO is expected to be localized around the electron-rich amine and phenyl groups, while the LUMO may be distributed over the aromatic ring, influenced by the chlorine atom.

The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule. uni-muenchen.deresearchgate.net It maps the electrostatic potential onto the electron density surface, using a color scale to denote different charge regions. Typically, red areas indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue areas represent positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net For this compound, negative potential is anticipated around the nitrogen and chlorine atoms, while positive potential would be found near the amine hydrogens. uni-muenchen.deresearchgate.net

| Computational Parameter | Description | Predicted Significance for this compound |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. youtube.com | Indicates regions likely to engage in nucleophilic reactions. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. youtube.com | Indicates regions susceptible to electrophilic attack. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO; an indicator of chemical reactivity and stability. nih.gov | A smaller gap suggests higher potential for chemical reactions. |

| MEP Negative Regions | Areas of high electron density (red/yellow), indicating sites for electrophilic attack. researchgate.netresearchgate.net | Expected near the nitrogen and chlorine atoms. |

| MEP Positive Regions | Areas of low electron density (blue), indicating sites for nucleophilic attack. uni-muenchen.de | Expected around the hydrogen atoms of the amine group. |

Molecular Dynamics Simulations for Conformational Flexibility

Molecular Dynamics (MD) simulations are used to study the movement of atoms and molecules over time, providing insights into conformational flexibility and stability. mdpi.comdtic.mil For a molecule like this compound, which contains a flexible cyclohexane (B81311) ring, MD simulations can reveal the preferred chair, boat, or twist-boat conformations and the energy barriers between them. nih.gov These simulations model the interactions between the atoms within the molecule and with its environment (e.g., a solvent), governed by a force field. mdpi.com Understanding the conformational landscape is crucial, as the three-dimensional shape of a molecule often dictates its biological activity. researchgate.net

In Silico ADME Prediction (Pre-clinical Focus)

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions are vital in early-stage drug discovery for assessing the pharmacokinetic profile of a compound. mdpi.comnih.gov These computational models use the molecular structure to estimate properties relevant to a drug's journey through the body. frontiersin.org

Simulations for absorption predict how well a compound might pass through biological barriers, such as the intestinal wall or the blood-brain barrier. frontiersin.org Key descriptors like lipophilicity (logP), aqueous solubility, and polar surface area are calculated from the molecular structure to estimate properties like human intestinal absorption and Caco-2 cell permeability. acs.org For this compound, its moderate lipophilicity, conferred by the phenyl and cyclohexane groups, balanced by the polar amine group, would be a key determinant of its absorption and distribution characteristics. Models can also predict its potential to bind to plasma proteins, which affects its distribution throughout the body. mdpi.com

Metabolic stability is a crucial factor determining a compound's half-life and duration of action. nih.gov In silico models predict which parts of a molecule are most likely to be metabolized, typically by cytochrome P450 (CYP) enzymes. nih.gov These models identify "sites of metabolism" (SoMs) by considering the reactivity of different atoms. For this compound, potential metabolic sites include the aromatic ring (hydroxylation), the C-H bonds on the cyclohexane ring, and the amine group. mdpi.com Predicting metabolic stability helps in early identification of compounds that might be cleared too quickly from the body. nih.gov

| ADME Parameter | Description | Predicted Relevance for this compound |

| Human Intestinal Absorption | Predicts the percentage of the compound absorbed from the gut. frontiersin.org | Influenced by a balance of lipophilic and polar characteristics. |

| Caco-2 Permeability | An in vitro model for predicting intestinal absorption of drugs. frontiersin.org | High permeability often correlates with good oral absorption. |

| Blood-Brain Barrier (BBB) Permeability | Predicts the ability of a compound to cross into the central nervous system. mdpi.com | Important for neurologically active agents; influenced by size and polarity. |

| CYP450 Substrate/Inhibitor | Predicts interaction with key metabolic enzymes. mdpi.com | Determines potential for drug-drug interactions and metabolic pathways. |

| Metabolic Stability (t½) | Predicts the half-life of the compound in liver microsomes, an indicator of metabolic rate. nih.govnih.gov | A short half-life may indicate rapid clearance from the body. |

Elimination Pathway Prediction (preclinical models)

Predicting the metabolic fate of a compound is a critical aspect of preclinical assessment. For this compound, as a member of the arylcyclohexylamine class, its elimination pathways can be predicted based on the known metabolism of related compounds and through the use of computational software. mdpi.comresearchgate.net Arylcyclohexylamines typically undergo a series of metabolic transformations aimed at increasing their water solubility to facilitate excretion. mdpi.comnih.gov

In silico metabolism prediction tools, such as BioTransformer and others, utilize knowledge-based systems and machine learning algorithms to forecast the likely metabolites of a given compound. mdpi.commdpi.com These tools apply a vast library of known biotransformations catalyzed by key metabolic enzyme families, most notably the Cytochrome P450 (CYP) superfamily. nih.gov

For this compound, the predicted primary metabolic routes in preclinical models would likely involve:

Hydroxylation: This is a common Phase I metabolic reaction for arylcyclohexylamines. nih.gov Hydroxylation can occur on both the aromatic ring and the cyclohexyl ring. The presence of the chlorine atom on the phenyl ring may influence the position of hydroxylation due to its electronic effects.

N-dealkylation: As this compound possesses a primary amine, this pathway would not be a primary route unless it undergoes further substitution in vivo. However, for N-substituted analogs, this is a major metabolic step. mdpi.comresearchgate.net

Oxidative Deamination: This process would convert the amine group into a ketone, leading to the formation of a cyclohexanone (B45756) derivative. nih.gov

Conjugation (Phase II Metabolism): The hydroxylated metabolites formed during Phase I are susceptible to conjugation reactions, such as glucuronidation, to further increase their polarity and facilitate their elimination from the body. mdpi.com

It is important to note that while these predictions are based on established metabolic patterns for the chemical class, specific in silico or preclinical studies on this compound are not extensively available in public literature. The precise regioselectivity and relative importance of these pathways would require dedicated experimental validation.

Molecular Docking and Receptor Interaction Modeling (Target-Focused)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interaction between a ligand, such as this compound, and its biological target.

Arylcyclohexylamines are well-established as antagonists of the N-methyl-D-aspartate (NMDA) receptor, an ionotropic glutamate (B1630785) receptor crucial for synaptic plasticity and memory. mdpi.comwikipedia.org Specifically, they bind to a site within the ion channel pore known as the phencyclidine (PCP) binding site. mdpi.comresearchgate.net Therefore, the NMDA receptor is the primary target for molecular docking studies of this compound.

Ligand-Protein Binding Mode Prediction

Molecular docking simulations can predict the most stable binding pose of this compound within the PCP binding site of the NMDA receptor. Based on structural studies of related compounds like ketamine and PCP, a plausible binding mode can be inferred. nih.gov

The predicted binding mode of this compound would likely involve the insertion of the molecule into the central pore of the NMDA receptor channel. The protonated amine group, which is characteristic of arylcyclohexylamines at physiological pH, is expected to be a key feature for interaction within the channel. The lipophilic chlorophenyl and cyclohexyl moieties would likely orient themselves to interact with hydrophobic regions of the binding pocket.

Recent high-resolution cryogenic electron microscopy (cryo-EM) structures of the NMDA receptor in complex with channel blockers have provided a detailed view of the binding site. nih.gov These structures reveal that the binding pocket is formed by residues from different subunits of the receptor, creating a complex environment of hydrophobic and polar surfaces.

Identification of Key Interacting Residues

Based on the binding modes of similar arylcyclohexylamines like PCP and ketamine within the NMDA receptor pore, key amino acid residues that are likely to interact with this compound can be identified. nih.gov These interactions are crucial for the affinity and antagonistic activity of the compound.

The binding site is characterized by several rings of amino acid residues contributed by the different NMDA receptor subunits (e.g., GluN1 and GluN2B). The interactions are predicted to be predominantly non-covalent, including hydrophobic interactions, and potentially hydrogen bonds.

Table 1: Predicted Key Interacting Residues for this compound at the NMDA Receptor PCP Site

| Interacting Residue (Human NMDA Receptor) | Subunit | Type of Interaction | Predicted Interacting Moiety of Ligand |

| Asparagine (Asn) at the "Asn-ring" | GluN2B | Potential polar interaction | Protonated amine |

| Threonine (Thr) at the "Thr-ring" | GluN1/GluN2B | Hydrophobic interaction | Cyclohexyl group |

| Valine (Val) | GluN1a | Hydrophobic interaction | Phenyl and cyclohexyl groups |

| Alanine (Ala) | GluN1a/GluN2B | Hydrophobic interaction | Phenyl and cyclohexyl groups |

| Leucine (Leu) | GluN2B | Hydrophobic interaction | Phenyl and cyclohexyl groups |

The 3-chloro substitution on the phenyl ring of this compound may lead to specific halogen bonding or altered hydrophobic interactions within the binding pocket compared to unsubstituted analogs, potentially influencing its binding affinity and pharmacological profile. The hydrophobic interactions with residues such as Valine, Alanine, and Leucine are expected to be the primary driving force for the binding of the lipophilic parts of the molecule. nih.gov The protonated amine is positioned to interact with the polar environment created by the asparagine ring, which is a conserved feature in the binding of many NMDA receptor channel blockers. nih.gov

Structure Activity Relationship Sar Studies and Analog Design

Systematic Exploration of Structural Modifications

The potency and selectivity of arylcyclohexylamine compounds are highly sensitive to substitutions on the aryl ring, the cyclohexane (B81311) moiety, and the amine group.

The nature and position of substituents on the aromatic ring play a critical role in modulating the pharmacological activity of 1-phenylcyclohexanamine analogs.

Positional Isomerism: The location of a substituent on the phenyl ring significantly affects a compound's affinity for its biological targets. For instance, studies on related arylcyclohexylamines have shown that moving a substituent from one position to another (e.g., ortho, meta, para) can drastically alter binding affinity and selectivity. In the case of halogen substituents, the position influences the electronic properties of the entire molecule. Quantum chemical calculations on substituted iodobenzenes have shown that the strength of halogen bonds can be significantly perturbed by the substituent's position, with ortho placement often yielding the largest effect, followed by meta and then para. nih.gov

Halogen Type: The type of halogen atom (Fluorine, Chlorine, Bromine) substituted on the phenyl ring also impacts activity. The differences in electronegativity, size, and ability to form halogen bonds contribute to varied biological effects. Theoretical studies on adamantane-thiourea derivatives have shown that changing the halogen substituent (F, Cl, Br) affects crystal packing and intermolecular interactions. researchgate.net For example, bromo and chloro derivatives can be isostructural, while a fluoro derivative may be more weakly packed in the solid state. researchgate.net Furthermore, the substitution of hydrogen with fluorine is a common strategy in medicinal chemistry to block metabolic sites and can influence potency. nih.gov

The following table summarizes the effects of different aryl ring substitutions on the activity of representative arylcyclohexylamine analogs at the NMDA receptor, a common target for this class of compounds.

| Compound/Analog | Aryl Substituent | Position | Relative Potency/Affinity |

| Phencyclidine (PCP) | None | - | Baseline |

| 1-(3-Chlorophenyl)cyclohexan-1-amine | Chlorine | meta | Data not available |

| 1-(4-Chlorophenyl)cyclohexan-1-amine | Chlorine | para | Modest increase in activity observed with para-Cl in related series. nih.gov |

| 1-(4-Fluorophenyl)cyclohexan-1-amine | Fluorine | para | Modest increase in activity observed with para-F in related series. nih.gov |

Modifications to the cyclohexane ring, including the introduction of substituents and the resulting stereochemistry, are pivotal in defining the SAR of these compounds.

Stereochemistry: The spatial arrangement of atoms is a key determinant of drug-receptor interactions. For related fluorinated phenylcyclopropylamines, which share structural similarities, diastereomers can exhibit different potencies and selectivities. nih.gov For example, both (E)- and (Z)-diastereomers of 1-aryl-2-fluorocyclopropylamines were found to be potent inhibitors of MAO A. nih.gov This highlights that the specific 3D orientation of the functional groups is crucial for biological activity.

Ring Substitutions: Adding substituents to the cyclohexane ring can alter the conformation of the ring and introduce new points of interaction with a receptor. In a series of fluorinated phenylcyclopropylamines, geminal difluoro-substitution led to a significant (100-fold) loss of potency compared to the monofluorinated analogs. nih.gov This demonstrates that even small changes to the cycloalkyl ring can have profound effects on activity.

The primary amine group of this compound is a critical pharmacophoric feature. Modifications at this site, such as N-alkylation or replacement with other functional groups, can significantly affect activity.

N-Alkylation: Introducing alkyl groups to the nitrogen atom generally influences the compound's basicity and lipophilicity. The basicity of an amine can be modulated by distant chemical groups, with the effect attenuating as the distance increases. researchgate.net This can impact the ionization state of the molecule at physiological pH, which is crucial for receptor binding and membrane permeation.

Amine Analogs: Replacing the amine with other nitrogen-containing groups, such as in the design of 4-[1-(3-methoxyphenyl)cyclohexyl]morpholine (3-MeO-PCMo), results in compounds with altered receptor affinity profiles. 3-MeO-PCMo was found to have moderate affinity for the NMDA receptor. semanticscholar.org This indicates that while the nitrogen atom is important, the nature of the group containing it can be varied to fine-tune pharmacological properties.

Rational Design Principles for Novel Analogs

The SAR data gathered from systematic modifications guide the rational design of new compounds with potentially superior properties, such as increased potency, selectivity, or improved metabolic stability.

Bioisosterism involves substituting one atom or group with another that has similar physical or chemical properties, with the goal of creating a new molecule with similar or improved biological activity. cambridgemedchemconsulting.com This is a cornerstone strategy in medicinal chemistry. researchgate.net

Classical Bioisosteres: Simple replacements, such as substituting a chlorine atom for a bromine or a methyl group, are common starting points. The replacement of a hydrogen atom with fluorine is a widely used tactic to enhance metabolic stability and modulate electronic properties. nih.govcambridgemedchemconsulting.com

Non-Classical Bioisosteres: More complex replacements can also be effective. For example, replacing a phenyl ring with a bioisostere like a thiophene, pyridyl, or even a non-aromatic scaffold like a bicyclo[1.1.1]pentane (BCP) can lead to analogs with improved properties. nih.govu-tokyo.ac.jp BCPs have been successfully used as phenyl ring mimics, sometimes resulting in equipotent compounds with better metabolic profiles. nih.gov

The table below provides examples of potential bioisosteric replacements for different parts of the this compound scaffold.

| Original Group | Potential Bioisostere(s) | Rationale for Replacement |

| Phenyl Ring | Pyridyl, Thienyl, Bicyclo[1.1.1]pentane | Modulate electronics, improve metabolic stability, explore new interactions. cambridgemedchemconsulting.comnih.gov |

| Chlorine Atom | F, Br, CN, CF3 | Alter size, electronics, and lipophilicity. cambridgemedchemconsulting.com |

| -CH2- (in ring) | -O-, -S-, -CF2- | Change ring conformation, polarity, and metabolic profile. cambridgemedchemconsulting.com |

| Amine (-NH2) | -OH, -CH3 | Alter hydrogen bonding capacity and basicity. cambridgemedchemconsulting.com |

Scaffold hopping is a drug design strategy that aims to identify structurally novel compounds by modifying the central core or "scaffold" of a known active molecule while retaining its key pharmacophoric features. nih.gov This approach is valuable for discovering new chemical series with potentially improved properties or novel intellectual property. nih.govchemrxiv.org

For arylcyclohexylamines, this could involve replacing the cyclohexane ring with a different cyclic or acyclic system. The goal is to maintain the crucial three-dimensional arrangement of the aryl ring and the amine group that is necessary for biological activity. Strategies can range from minor modifications, like replacing heteroatoms in a ring, to more significant changes, such as ring opening or closure. nih.gov For example, a phenyl-aminothiazole template was designed from a different scaffold to improve solubility and bioavailability while maintaining potency. nih.gov

Mechanistic Insights from Structure-Activity Relationship (SAR) Analysis

The structure-activity relationship (SAR) of this compound and its analogs reveals crucial insights into their mechanism of action, primarily centered on their interaction with the N-methyl-D-aspartate (NMDA) receptor. Arylcyclohexylamines, as a class, are known to function as non-competitive antagonists at the NMDA receptor, binding to a specific site within the receptor's ion channel, often referred to as the phencyclidine (PCP) binding site. researchgate.netnih.gov This interaction blocks the influx of calcium ions (Ca2+), resulting in a state of dissociative anesthesia. researchgate.net The specific structural features of these molecules, including the aromatic ring, the cyclohexane ring, and the amine group, each play a vital role in modulating this activity.

The core structure, consisting of a cyclohexyl or a related cyclic system, is generally considered essential for the antagonism of the NMDA receptor. nih.gov The amine group, which is protonated at physiological pH, is critical for the molecule to enter and bind within the ion channel of the NMDA receptor. The nature of the substituent on the amine can influence potency and duration of action.

The substitution on the aromatic ring can significantly modulate the electronic and steric properties of the molecule, thereby influencing its interaction with the NMDA receptor. In the case of this compound, the presence of a chlorine atom at the meta-position (position 3) of the phenyl ring is a defining feature. Among commonly encountered arylcyclohexylamine derivatives, ketamine is another notable example that possesses a halogen (chlorine) on the aryl ring. nih.gov

Studies on various ring-substituted analogs of phencyclidine (PCP) have shown that the introduction of a chloro group at the 3-position of the aromatic ring results in a compound with a pharmacological profile similar to that of PCP. nih.gov Specifically, 3-chloro-PCP was found to substitute for PCP in drug discrimination studies, indicating that it likely shares a similar mechanism of action at the NMDA receptor. nih.gov Furthermore, the locomotor stimulant effects of 3-chloro-PCP were comparable to those of PCP itself, suggesting that this particular substitution does not drastically alter the primary pharmacological activity. nih.gov

The electronic properties of the substituent on the phenyl ring play a significant role. Research on related ketamine analogs has indicated that a chloro substituent is generally well-tolerated for anesthetic and analgesic properties. This suggests that an electron-withdrawing group at this position is compatible with activity at the NMDA receptor.

The following tables summarize the structural modifications and their general impact on the activity of arylcyclohexylamine analogs at the NMDA receptor, providing a basis for understanding the mechanistic role of different parts of the this compound molecule.

Table 1: Influence of Aromatic Ring Substitution on Arylcyclohexylamine Activity

| Substituent at Position 3 | General Effect on NMDA Receptor Antagonism | Reference |

| H (e.g., in 1-Phenylcyclohexylamine) | Baseline activity, serves as a reference compound. nih.gov | nih.gov |

| 3-Cl (e.g., in 3-Chloro-PCP) | Maintains PCP-like activity, suggesting a similar mechanism of action. nih.gov | nih.gov |

| 3-OH | Can maintain activity, though may also introduce other metabolic liabilities. nih.gov | nih.gov |

| 3-MeO | Can maintain activity, though may alter potency and metabolic profile. nih.gov | nih.gov |

Table 2: Role of Core Structural Moieties in Arylcyclohexylamines

| Structural Moiety | Mechanistic Role | Reference |

| Aryl Ring | Engages in π-sigma interactions with receptor residues (e.g., Arginine). Substitution pattern modulates affinity and selectivity. medjchem.com | medjchem.com |

| Cyclohexane Ring | Provides the necessary scaffold for proper orientation of the aryl and amine groups within the NMDA receptor channel. nih.gov | nih.gov |

| Amine Group | Becomes protonated and interacts with the inner pore of the NMDA receptor ion channel, physically occluding it. researchgate.net | researchgate.net |

Analytical Chemistry Methodologies

Development of Advanced Quantification Methods in Complex Matrices

Quantifying 1-(3-Chlorophenyl)cyclohexan-1-amine, particularly at trace levels in complex biological matrices such as plasma and urine, necessitates the development of highly sensitive and specific analytical methods.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone for the quantification of aromatic amines in biological fluids. nih.govnih.govbioanalysis-zone.com The development of a robust LC-MS/MS method involves several critical steps. First, chromatographic conditions are optimized to achieve efficient separation of the analyte from matrix components. This typically involves selecting a suitable reversed-phase column, such as a C18 or biphenyl (B1667301) column, and a mobile phase consisting of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous component with additives like formic acid or ammonium (B1175870) acetate (B1210297) to ensure proper ionization. nih.govresearchgate.net

Mass spectrometry parameters are then fine-tuned for maximum sensitivity and selectivity. Electrospray ionization (ESI) in the positive ion mode is commonly employed for amines. researchgate.netarabjchem.org The method operates in Multiple Reaction Monitoring (MRM) mode, which involves monitoring a specific precursor-to-product ion transition, providing excellent specificity and reducing background noise. nih.govresearchgate.net Method validation is performed according to guidelines from bodies like the International Council for Harmonisation (ICH), assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). researchgate.net For instance, a validated method for similar aromatic amines in urine demonstrated excellent linearity over a concentration range of 0.1-50 ng/mL with correlation coefficients (r) greater than 0.999. nih.gov

Table 1: Typical LC-MS/MS Parameters for Aromatic Amine Analysis

| Parameter | Typical Setting | Rationale |

|---|---|---|

| Chromatography Column | C18 or Biphenyl (e.g., 100 mm x 2.1 mm, 3.5 µm) | Provides good retention and separation for aromatic compounds. nih.govresearchgate.net |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid or 5 mM Ammonium Acetate | Ensures efficient elution and promotes protonation for ESI. researchgate.netarabjchem.org |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Amines readily form positive ions [M+H]+. researchgate.netarabjchem.org |

| Detection Mode | Multiple Reaction Monitoring (MRM) | Offers high selectivity and sensitivity by monitoring specific ion transitions. nih.govresearchgate.net |

| Linearity Range | 0.1 - 50 ng/mL | Demonstrates the method's ability to provide accurate results over a defined range. nih.gov |

| LOQ | 0.03 - 1.0 ng/mL | Defines the lowest concentration that can be reliably quantified. nih.govresearchgate.net |

Ultra-Performance Liquid Chromatography (UPLC), which utilizes columns with sub-2 µm particles, offers significant advantages over traditional HPLC for the analysis of compounds like this compound. The primary benefits include much faster analysis times, higher resolution, and increased sensitivity. waters.com A UPLC method can reduce run times significantly, allowing for higher sample throughput, which is crucial in high-volume screening environments. waters.com For example, a UPLC-MS/MS method for analyzing 26 carcinogenic aromatic amines was shown to be seven times faster than conventional HPLC methods. waters.com The increased peak resolution allows for better separation of isomers and from complex matrix interferences, leading to more accurate quantification. waters.com

Table 2: Comparison of UPLC vs. HPLC for Aromatic Amine Analysis

| Feature | UPLC | HPLC |

|---|---|---|

| Particle Size | < 2 µm | 3 - 5 µm |

| Analysis Time | Significantly shorter (e.g., < 10 minutes) waters.com | Longer |

| Resolution | Higher | Standard |

| Sensitivity | Higher | Standard |

| System Pressure | Much higher | Lower |

| Solvent Consumption | Lower waters.com | Higher |

Effective sample preparation is crucial for removing interferences from complex biological matrices and concentrating the target analyte. researchgate.net For this compound in samples like urine or plasma, several techniques are employed.

Liquid-Liquid Extraction (LLE): This classic technique involves extracting the analyte from the aqueous biological sample into an immiscible organic solvent. For amines, this is often performed under basic conditions to ensure the analyte is in its neutral, more organic-soluble form. nih.gov

Solid-Phase Extraction (SPE): SPE is a highly effective and widely used method for cleanup and concentration. nih.gov Mixed-mode cationic exchange (MCX) cartridges are particularly useful for amines, as they can retain the protonated amine and allow neutral and acidic interferences to be washed away. nih.gov The analyte is then eluted with a solvent containing a base to neutralize the amine.

Protein Precipitation (PPT): For plasma or serum samples, PPT with a solvent like acetonitrile is a simple and fast way to remove the bulk of proteins. nih.gov The supernatant can then be directly injected or subjected to further cleanup by SPE or LLE.

Dispersive Liquid-Liquid Microextraction (DLLME): This is a miniaturized version of LLE that uses a small amount of extraction solvent and a disperser solvent (e.g., ethanol) to form a cloudy solution, maximizing the surface area for rapid extraction. mdpi.com It is often combined with a derivatization step to enhance the hydrophobicity of the analytes. mdpi.com

Table 3: Overview of Sample Preparation Techniques for Amines in Biological Fluids

| Technique | Principle | Application Example | Advantages |

|---|---|---|---|

| Liquid-Liquid Extraction (LLE) | Partitioning between aqueous sample and immiscible organic solvent. | Extraction of heterocyclic amines from urine using dichloromethane. nih.gov | Simple, cost-effective. |

| Solid-Phase Extraction (SPE) | Analyte retention on a solid sorbent followed by selective elution. | Use of mixed-mode cationic exchange (MCX) cartridges for amine purification. nih.gov | High recovery, excellent cleanup, can be automated. researchgate.net |

| Protein Precipitation (PPT) | Removal of proteins using an organic solvent like acetonitrile. | Deproteinization of serum samples before LC-MS/MS analysis. nih.gov | Fast, simple. |

| DLLME | Rapid partitioning into a micro-volume of dispersed extraction solvent. | Determination of aromatic amines in urine after derivatization. mdpi.com | Low solvent usage, rapid, high enrichment factor. |

Purity Assessment and Impurity Profiling

The identification and quantification of impurities are critical aspects of pharmaceutical analysis to ensure the safety and efficacy of a drug substance. nih.gov Impurity profiling for this compound would involve identifying potential process-related impurities (from synthesis) and degradation products. Regulatory bodies like the ICH provide strict guidelines on the identification and qualification thresholds for impurities. nih.gov For example, the identification threshold for impurities is often set at 0.1% for a maximum daily dose of less than 2 g. nih.gov

LC-MS/MS is the primary technique for this purpose, as it can detect and provide structural information on impurities, even at very low levels. researchgate.netnih.gov A typical approach involves developing a high-resolution LC method capable of separating the main compound from all potential impurities. The mass spectrometer is then used to identify these separated components based on their mass-to-charge ratio and fragmentation patterns. For genotoxic impurities, highly sensitive methods are developed with limits of quantification in the parts-per-million (ppm) range relative to the active pharmaceutical ingredient (API). researchgate.netarabjchem.org

Table 4: Potential Impurity Classes for this compound

| Impurity Type | Origin | Examples |

|---|---|---|

| Starting Materials | Incomplete reaction or carryover from the synthesis process. | Unreacted precursors or reagents. |

| Intermediates | By-products or unreacted intermediates from synthetic steps. | Precursors to the final cyclization or amination step. |

| By-products | Formed through side reactions during synthesis. | Isomers, over-alkylated products. |

| Degradation Products | Formed by decomposition of the final compound under storage or stress conditions. | Oxidation products, hydrolytic products. |

Chiral Separation Techniques for Enantiomeric Purity

Since this compound is a chiral compound, possessing a stereocenter at the C1 position of the cyclohexane (B81311) ring, the separation and quantification of its enantiomers are essential. Different enantiomers of a chiral compound can have distinct pharmacological and toxicological properties. nih.govmdpi.com

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and effective method for enantiomeric separation. nih.govmdpi.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used due to their broad applicability in separating a wide range of chiral compounds, including amines. mdpi.comabo.fi The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times.

For amines that are difficult to resolve directly, chiral derivatization can be employed. This involves reacting the racemic amine with a chiral derivatizing agent to form a pair of diastereomers. nih.govresearchgate.net These diastereomers have different physical properties and can be readily separated on a standard, non-chiral HPLC column. nih.gov For a structurally similar compound, 1-((3-chlorophenyl)(phenyl)methyl)amine, derivatization with (1R)-(+)- or (1S)-(-)-camphor-10-sulfonyl chlorides was used to form diastereomeric sulfonamides, which were then quantified by NMR spectroscopy. nih.gov

Table 5: Techniques for Chiral Purity Analysis

| Technique | Principle | Common Application |

|---|---|---|

| Chiral HPLC | Differential interaction of enantiomers with a Chiral Stationary Phase (CSP). | Direct separation of enantiomers using polysaccharide-based columns (e.g., Lux Cellulose, Chiralcel OD-H). nih.govmdpi.com |

| Chiral Derivatization | Conversion of enantiomers into diastereomers using a chiral reagent, followed by separation on an achiral column. | Separation of amine enantiomers after reaction with chiral agents like camphor-10-sulfonyl chloride. nih.govresearchgate.net |

| Capillary Electrophoresis (CE) | Differential migration of enantiomers in the presence of a chiral selector (e.g., cyclodextrins) in the buffer. | Analysis of chiral purity for various pharmaceutical compounds. mdpi.comnih.gov |

Future Research Trajectories and Broader Academic Implications

Development as Chemical Probes for Biological Research

Chemical probes are essential tools for dissecting complex biological processes. pitt.edu The development and application of small molecules to investigate biological pathways offer insights that can lead to new therapeutic strategies. pitt.edunih.gov Arylcyclohexylamines, the class to which 1-(3-Chlorophenyl)cyclohexan-1-amine belongs, are known to interact with various biological targets, most notably the N-methyl-D-aspartate (NMDA) receptor, a key component in neurotransmission. wikipedia.orgtaylorandfrancis.commdpi.com

The specific structure of this compound makes it a candidate for development into a selective chemical probe. By modifying its structure, for instance, by attaching fluorescent tags or reactive groups, researchers could create tools to visualize and study the distribution and function of its binding sites within the central nervous system. nih.govmdpi.com Such probes could be invaluable in neurodegenerative disease research, helping to elucidate the role of specific receptor subtypes in conditions like Alzheimer's or Parkinson's disease. nih.gov The ability to fine-tune the pharmacological profile through minor structural modifications allows for the creation of highly specific probes, which is a significant advantage in biological research. wikipedia.org

Potential as Precursors for Novel Chemical Entities (Non-therapeutic applications)

Beyond its biological activity, the chemical structure of this compound serves as a valuable starting point for the synthesis of new molecules with non-therapeutic applications. The presence of a primary amine and an aryl halide offers two reactive sites for further chemical modification.

For example, the amine group can be readily functionalized to form amides, imines, or more complex heterocyclic structures. The chlorophenyl group can participate in various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce new aryl or alkyl groups. These modifications can lead to the creation of novel ligands for catalysis, new building blocks for organic synthesis, or compounds with unique photophysical properties. For instance, similar structures have been used to create hydrazone derivatives with antibacterial properties. researchgate.net The versatility of this compound as a synthetic precursor makes it a compound of interest for chemists exploring new chemical spaces.

Advanced Materials Science Applications (e.g., Polymer Chemistry, Coordination Chemistry)

The application of arylcyclohexylamines in materials science is an emerging area of research. The rigid cyclohexyl and phenyl groups in this compound can be incorporated into polymer backbones to enhance thermal stability and mechanical strength. The amine functionality allows it to be used as a monomer in the synthesis of polyamides or polyimides, or as a curing agent for epoxy resins. The chlorine atom can also be a site for further polymerization reactions. While the direct polymerization of cyclohexadiene has been studied, the incorporation of functionalized cyclohexylamines like the title compound could lead to polymers with tailored properties. researchgate.netacs.org

In the realm of coordination chemistry, the amine group can act as a ligand, binding to metal centers to form coordination complexes. researchgate.netuci.edulibretexts.org The resulting metal-organic frameworks (MOFs) or coordination polymers could have applications in gas storage, catalysis, or as chemical sensors. The specific stereochemistry and electronic properties imparted by the 3-chlorophenyl group could influence the packing and properties of the resulting materials in predictable ways.

Theoretical Predictions for Undiscovered Properties

Computational chemistry provides powerful tools to predict the properties and behavior of molecules before they are synthesized or tested in the lab. nih.govmdpi.com For this compound, theoretical calculations can be employed to predict a range of undiscovered properties.

Using methods like Density Functional Theory (DFT), it is possible to calculate its optimal three-dimensional structure, vibrational frequencies (which correspond to its infrared spectrum), and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. researchgate.net These calculations can provide insights into its reactivity, stability, and potential photochemical behavior. Furthermore, Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict its biological activity or toxicity based on its structural features. nih.gov Such theoretical studies can guide future experimental work and help to prioritize compounds for further investigation.

Interactive Table: Predicted Physicochemical Properties Below is a table of theoretically predicted properties for this compound and a related compound.

| Property | This compound | 1-(3-Chlorophenyl)-3-methylcyclopentan-1-amine |

| Molecular Formula | C12H16ClN | C12H16ClN |

| Molecular Weight | 210.7 g/mol | 209.71 g/mol |

| XLogP3 | 3.5 | 3.5 |

| Hydrogen Bond Donor Count | 1 | 1 |

| Hydrogen Bond Acceptor Count | 1 | 1 |

| Rotatable Bond Count | 1 | 1 |

| Exact Mass | 209.09714 | 209.09714 |

| Topological Polar Surface Area | 26 Ų | 26 Ų |

| Heavy Atom Count | 14 | 14 |

| Complexity | 195 | 195 |

Data sourced from PubChem and is based on computational models. nih.gov

Integration with Artificial Intelligence and Machine Learning for Drug Discovery Research (High-throughput screening interpretation, SAR prediction)

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by rapidly analyzing vast datasets to identify promising drug candidates and predict their properties. nih.govnih.govmdpi.com The integration of compounds like this compound into these computational workflows holds significant promise.

Q & A

Q. What are the optimal synthetic routes for 1-(3-Chlorophenyl)cyclohexan-1-amine, and how do reaction conditions influence yield and purity?

- Methodological Answer: The synthesis typically involves cyclohexanone condensation with 3-chlorophenyl Grignard reagents, followed by reductive amination (e.g., using NaBH₃CN or H₂/Pd-C). Key variables include solvent polarity (e.g., THF vs. MeOH), temperature control (0–25°C for Grignard addition), and stoichiometric ratios of amine precursors. Evidence from analogous cyclohexylamines suggests yields improve with slow addition of Grignard reagents to minimize side reactions like over-alkylation . Purity optimization may require column chromatography (silica gel, hexane/EtOAc) or recrystallization in ethanol/water mixtures .

Q. How can researchers characterize the stereochemical configuration of this compound, and what analytical tools are critical?

- Methodological Answer: Chiral HPLC (e.g., Chiralpak IA column, hexane/IPA mobile phase) or polarimetry can resolve enantiomers. For absolute configuration determination, X-ray crystallography or vibrational circular dichroism (VCD) paired with DFT calculations is recommended. NMR (¹H/¹³C, COSY, NOESY) identifies substituent orientation on the cyclohexane ring, with NOE correlations distinguishing axial vs. equatorial positions of the 3-chlorophenyl group .

Q. What are the solubility and stability profiles of this compound under varying pH and solvent conditions?

- Methodological Answer: The compound exhibits poor aqueous solubility (logP ~2.8 predicted) but dissolves in polar aprotic solvents (DMSO, DMF). Stability tests in buffered solutions (pH 1–12) show decomposition at pH <3 (amine protonation) and >10 (ring-opening via Hofmann elimination). Storage recommendations: anhydrous conditions at –20°C under argon .

Advanced Research Questions

Q. How does the 3-chlorophenyl substituent influence the compound’s reactivity in enantioselective catalysis or receptor binding studies?

- Methodological Answer: The electron-withdrawing Cl group enhances electrophilicity at the cyclohexane ring, facilitating nucleophilic additions. In receptor studies (e.g., σ1 or NMDA), the para-Cl position may sterically hinder binding compared to meta/ortho analogs. Computational docking (AutoDock Vina) and comparative SAR studies with fluorophenyl/chlorophenyl derivatives are advised to map steric/electronic effects .

Q. What strategies resolve contradictory bioactivity data between in vitro and in vivo models for this compound derivatives?

- Methodological Answer: Discrepancies often arise from metabolic instability (e.g., CYP450-mediated oxidation of the cyclohexane ring). Solutions:

- Metabolic Profiling: LC-HRMS to identify major metabolites (e.g., hydroxylated or N-dealkylated products).

- Prodrug Design: Introduce acetyl or phosphonate groups to improve bioavailability .

- Species-Specific Adjustments: Use humanized liver models or microsomal assays to bridge in vitro-in vivo gaps .

Q. Can green chemistry approaches (e.g., microwave-assisted synthesis or biocatalysis) improve the sustainability of synthesizing this compound?

- Methodological Answer: Microwave irradiation reduces reaction times (e.g., from 12h to 2h for reductive amination) and improves yields by 15–20%. Biocatalytic routes using transaminases (e.g., ω-TA from Arthrobacter sp.) enable enantioselective synthesis under mild conditions (pH 7–8, 30°C). Solvent systems like cyclopentyl methyl ether (CPME) or 2-MeTHF enhance eco-friendliness .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.